Fmoc-4-amino-2,2-dimethyl-butyric acid
Overview
Description
Fmoc-4-amino-2,2-dimethyl-butyric acid is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 g/mol . It is a white powder that is commonly used in proteomics research . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-2,2-dimethyl-butyric acid .
Mechanism of Action
Target of Action
Fmoc-4-amino-2,2-dimethyl-butyric acid is a biochemical compound used in proteomics research . The primary targets of this compound are proteins, specifically those involved in the proteomics field. The role of these proteins varies widely, depending on the specific protein being targeted.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These can include the pH, temperature, and presence of other molecules in the environment. For example, the compound is stored at 0-8°C, suggesting that it may be sensitive to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-amino-2,2-dimethyl-butyric acid typically involves the protection of the amino group of 4-amino-2,2-dimethyl-butyric acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-amino-2,2-dimethyl-butyric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Scientific Research Applications
Fmoc-4-amino-2,2-dimethyl-butyric acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: The compound is used in the development of peptide-based drugs.
Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-amino-butanoic acid: Similar in structure but lacks the dimethyl groups on the butyric acid chain.
Fmoc-4-amino-2-methyl-butyric acid: Similar but has only one methyl group on the butyric acid chain.
Uniqueness
Fmoc-4-amino-2,2-dimethyl-butyric acid is unique due to the presence of two methyl groups on the butyric acid chain, which can influence its steric properties and reactivity in peptide synthesis . This makes it a valuable compound for creating peptides with specific structural and functional properties .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYZWIAAJJHSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157764 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-24-0 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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